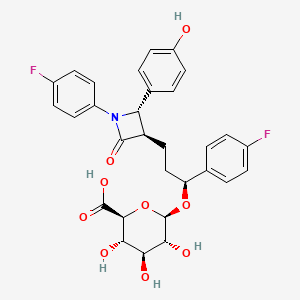

Ézétimibe hydroxyglucuronide

Vue d'ensemble

Description

L’ézétimibe hydroxyglucuronide est un métabolite de l’ézétimibe, un agent hypolipidémiant utilisé pour inhiber l’absorption du cholestérol dans l’intestin grêle. Ce composé est formé par glucuronidation de l’ézétimibe, principalement dans le foie et l’intestin. L’ézétimibe hydroxyglucuronide conserve l’activité pharmacologique de son composé parent et joue un rôle crucial dans la réduction des taux de cholestérol des lipoprotéines de basse densité dans le sang .

Applications De Recherche Scientifique

Ezetimibe Hydroxy Glucuronide has several applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in cholesterol metabolism and its effects on lipid profiles.

Medicine: Studied for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.

Industry: Utilized in the development of lipid-lowering drugs and formulations

Mécanisme D'action

L’ézétimibe hydroxyglucuronide exerce ses effets en inhibant l’absorption du cholestérol dans l’intestin grêle. Il se lie à la protéine Niemann-Pick C1-Like 1, un transporteur impliqué dans l’absorption du cholestérol dans les entérocytes. Cette inhibition réduit l’apport de cholestérol intestinal au foie, ce qui entraîne une diminution des réserves de cholestérol hépatique et une augmentation de la clairance du cholestérol du sang .

Composés similaires :

Ézétimibe : Le composé parent, inhibe également l’absorption du cholestérol, mais est moins puissant que son métabolite glucuronide.

Statines : Inhibent la synthèse du cholestérol dans le foie, mais n’affectent pas l’absorption intestinale.

Séquestrants des acides biliaires : Se lient aux acides biliaires dans l’intestin pour empêcher leur réabsorption, ce qui abaisse indirectement les taux de cholestérol

Unicité : L’ézétimibe hydroxyglucuronide est unique dans sa double action d’inhibition de l’absorption du cholestérol et de conservation de l’activité pharmacologique de l’ézétimibe. Cela en fait un agent puissant pour réduire les taux de cholestérol des lipoprotéines de basse densité, en particulier lorsqu’il est utilisé en association avec d’autres traitements hypolipidémiants .

Analyse Biochimique

Biochemical Properties

Ezetimibe hydroxy glucuronide is involved in several biochemical reactions, primarily related to cholesterol metabolism. It interacts with enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) isoenzymes, which facilitate its formation from ezetimibe . Additionally, it interacts with various transport proteins, including organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which are involved in its distribution and excretion . These interactions are essential for the compound’s role in inhibiting cholesterol absorption and maintaining its pharmacological activity.

Cellular Effects

Ezetimibe hydroxy glucuronide influences several cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for cholesterol uptake in enterocytes . This inhibition reduces the intracellular cholesterol levels, leading to decreased cholesterol absorption and increased cholesterol clearance from the bloodstream. Additionally, ezetimibe hydroxy glucuronide may impact gene expression related to cholesterol metabolism, further enhancing its lipid-lowering effects.

Molecular Mechanism

The molecular mechanism of ezetimibe hydroxy glucuronide involves its binding to the NPC1L1 protein on the brush border of enterocytes, thereby blocking cholesterol uptake . This binding prevents the internalization of cholesterol into the cells, reducing its absorption into the bloodstream. Furthermore, ezetimibe hydroxy glucuronide is a substrate for various transporters, including OATPs and MRPs, which facilitate its movement across cellular membranes and contribute to its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ezetimibe hydroxy glucuronide have been observed to change over time. The compound is relatively stable, but its pharmacological activity can be influenced by factors such as hepatic function and transporter activity . Studies have shown that hepatic impairment can significantly increase the systemic exposure of ezetimibe hydroxy glucuronide, leading to prolonged effects

Dosage Effects in Animal Models

The effects of ezetimibe hydroxy glucuronide vary with different dosages in animal models. Studies have demonstrated that higher doses of ezetimibe lead to increased formation of ezetimibe hydroxy glucuronide, enhancing its lipid-lowering effects . At very high doses, there may be potential toxic or adverse effects, although these are generally rare. The compound’s efficacy and safety profile are dose-dependent, with optimal dosages providing significant cholesterol reduction without adverse effects.

Metabolic Pathways

Ezetimibe hydroxy glucuronide is primarily involved in the metabolic pathway of cholesterol absorption inhibition. It is formed through the glucuronidation of ezetimibe by UGT enzymes in the liver and intestines . This metabolic pathway is crucial for the compound’s pharmacological activity, as it allows for the formation of an active metabolite that can effectively inhibit cholesterol uptake. The interaction with UGT enzymes and the subsequent formation of ezetimibe hydroxy glucuronide are essential steps in this metabolic process.

Transport and Distribution

The transport and distribution of ezetimibe hydroxy glucuronide within cells and tissues are mediated by various transport proteins. OATPs and MRPs play significant roles in the compound’s movement across cellular membranes and its excretion into bile and urine . These transporters ensure that ezetimibe hydroxy glucuronide is effectively distributed to target tissues, where it can exert its pharmacological effects. The compound’s localization and accumulation are influenced by these transport mechanisms, which are critical for its overall efficacy.

Subcellular Localization

Ezetimibe hydroxy glucuronide is primarily localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein to inhibit cholesterol uptake . This subcellular localization is essential for its mechanism of action, as it allows the compound to effectively block cholesterol absorption at the site of entry. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’ézétimibe hydroxyglucuronide implique la glucuronidation de l’ézétimibe. Ce processus utilise généralement des enzymes uridine 5’-diphospho-glucuronosyltransférases pour catalyser la réaction. Les conditions réactionnelles comprennent souvent un système de tampon aqueux à un pH physiologique, en présence de cofacteurs tels que l’acide uridine diphosphate-glucuronique .

Méthodes de production industrielle : Dans un contexte industriel, la production d’ézétimibe hydroxyglucuronide peut être mise à l’échelle en utilisant des bioréacteurs qui fournissent des environnements contrôlés pour la réaction enzymatique. Le processus implique l’alimentation continue de l’ézétimibe et de l’acide uridine diphosphate-glucuronique dans le réacteur, la température et le pH optimaux étant maintenus pour garantir un rendement et une pureté élevés du produit .

Analyse Des Réactions Chimiques

Types de réactions : L’ézétimibe hydroxyglucuronide subit principalement une glucuronidation, une réaction métabolique de phase II. Il peut également participer à d’autres réactions telles que l’hydrolyse en milieu acide ou basique .

Réactifs et conditions courants :

Glucuronidation : Acide uridine diphosphate-glucuronique, enzymes uridine 5’-diphospho-glucuronosyltransférases, tampon aqueux à pH physiologique.

Hydrolyse : Conditions acides ou basiques, généralement en utilisant de l’acide chlorhydrique ou de l’hydroxyde de sodium.

Principaux produits :

Glucuronidation : Ézétimibe hydroxyglucuronide.

Hydrolyse : Ézétimibe et acide glucuronique.

4. Applications de la recherche scientifique

L’ézétimibe hydroxyglucuronide a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glucuronidation et la cinétique enzymatique.

Biologie : Enquête sur son rôle dans le métabolisme du cholestérol et ses effets sur les profils lipidiques.

Médecine : Étudié pour son potentiel thérapeutique dans le traitement de l’hypercholestérolémie et des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments et de formulations hypolipidémiants

Comparaison Avec Des Composés Similaires

Ezetimibe: The parent compound, also inhibits cholesterol absorption but is less potent than its glucuronide metabolite.

Statins: Inhibit cholesterol synthesis in the liver but do not affect intestinal absorption.

Bile Acid Sequestrants: Bind bile acids in the intestine to prevent their reabsorption, indirectly lowering cholesterol levels

Uniqueness: Ezetimibe Hydroxy Glucuronide is unique in its dual action of inhibiting cholesterol absorption and retaining the pharmacological activity of Ezetimibe. This makes it a potent agent in reducing low-density lipoprotein cholesterol levels, especially when used in combination with other lipid-lowering therapies .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXLJVWGRVISEQ-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678703 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536709-33-8 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)